molecular formula C7H3Br2ClN2O B1430260 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1190862-39-5

3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

Cat. No. B1430260
M. Wt: 326.37 g/mol
InChI Key: LMCXRDMVCSMMBO-UHFFFAOYSA-N
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Description

“3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is a heterocyclic organic compound with a complex structure. It has a molecular weight of 326.37 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is C7H3Br2ClN2O . The IUPAC name is 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one .


Physical And Chemical Properties Analysis

The melting point of “3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is between 169 - 171 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For instance, the bromination of cholest-5-en-7-ones demonstrates the utility of halogenated intermediates in synthesizing complex molecules, showcasing the versatility of such compounds in chemical synthesis (Shafiullah et al., 1980). Similarly, the study on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids reveals the strategic use of halogenated pyrrolopyridines in constructing complex heterocycles with potential pharmaceutical applications (Bencková & Krutošíková, 1997).

Development of Bioactive Molecules

Pyrrolo[3,2-c]pyridines serve as key frameworks in the development of bioactive molecules, such as nucleoside analogs and enzyme inhibitors. The synthesis of ara-3,7-dideazaadenosine and related pyrrolo[3,2-c]pyridine D-arabinofuranosides exemplifies the exploration of these scaffolds in creating compounds with potential antiviral and anticancer activities (Bourgeois & Seela, 1991). This highlights the compound's significance in medicinal chemistry, particularly in designing new therapeutic agents.

Material Science Applications

In material science, derivatives of pyrrolo[3,2-c]pyridine are investigated for their electronic and optical properties. The study on new photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units indicates the potential of these structures in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000). This underscores the importance of halogenated pyrrolopyridines in synthesizing novel materials with desirable electronic properties.

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2O/c8-7(9)3-2-11-5(10)1-4(3)12-6(7)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCXRDMVCSMMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(C(=O)N2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 2
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 3
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 4
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 5
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

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